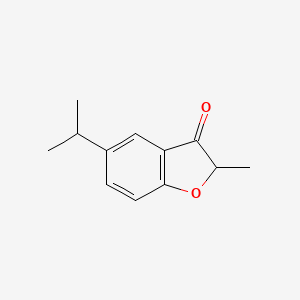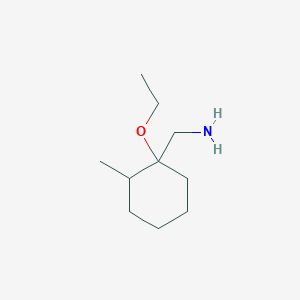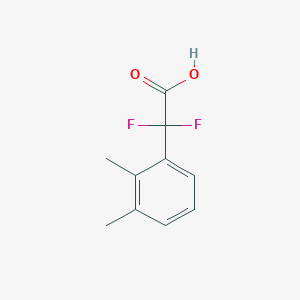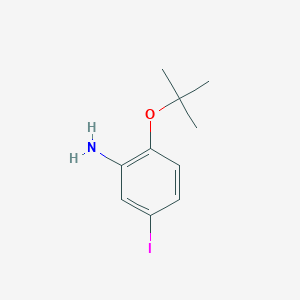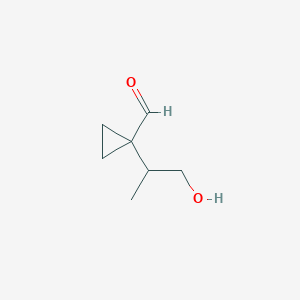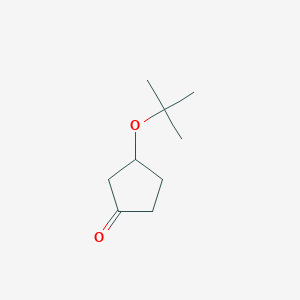
3-(Tert-butoxy)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)cyclopentan-1-one is an organic compound with the molecular formula C9H16O2. It is a cyclopentanone derivative where a tert-butoxy group is attached to the third carbon of the cyclopentanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)cyclopentan-1-one typically involves the reaction of cyclopentanone with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures to facilitate the reaction.
Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butoxy)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(Tert-butoxy)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butoxy)cyclopentan-1-one involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity of the cyclopentanone ring, making it more susceptible to nucleophilic attack. The compound can also participate in hydrogen bonding and other non-covalent interactions, affecting its behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: The parent compound without the tert-butoxy group.
3-(Methoxy)cyclopentan-1-one: A similar compound with a methoxy group instead of a tert-butoxy group.
3-(Ethoxy)cyclopentan-1-one: A compound with an ethoxy group.
Uniqueness
3-(Tert-butoxy)cyclopentan-1-one is unique due to the presence of the bulky tert-butoxy group, which can significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for studying steric effects and for use in specific synthetic applications where such properties are desired.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]cyclopentan-1-one |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)11-8-5-4-7(10)6-8/h8H,4-6H2,1-3H3 |
Clave InChI |
YYKKEMCKAJKRGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


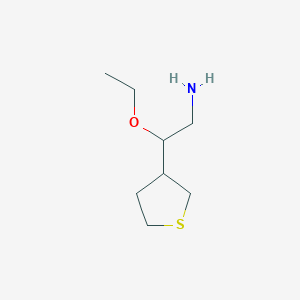
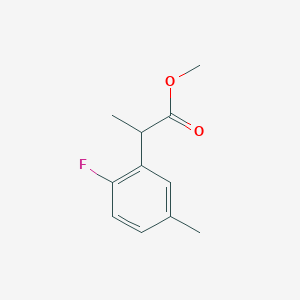
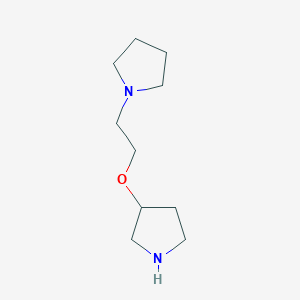
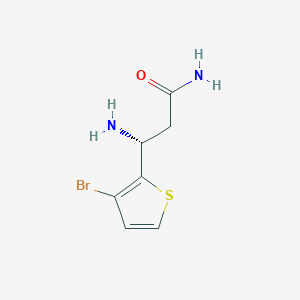
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
